Cas no 1070880-13-5 (7-chloro-8-methyl-2-propyl-1h-quinolin-4-one)

7-chloro-8-methyl-2-propyl-1h-quinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 7-chloro-8-methyl-2-propyl-1h-quinolin-4-one
- 7-Chloro-8-methyl-2-propyl-4-quinolinol
- CTK8E5520
- CTK8F7274
- ZINC32099930
- AKOS009866184
- 7-Chloro-4-hydroxy-8-methyl-2-propylquinoline
- 7-Chloro-8-methyl-2-propyl-4-quinolinol;7-Chloro-4-hydroxy-8-methyl-2-propylquinoline;
- 7-Chloro-8-methyl-2-propylquinolin-4(1H)-one
- 7-chloro-8-methyl-2-propylquinolin-4-ol
- 1070880-13-5
- DTXSID80653755
- MFCD11505272
-
- インチ: InChI=1S/C13H14ClNO/c1-3-4-9-7-12(16)10-5-6-11(14)8(2)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)
- InChIKey: TVFWHUFBDWZVOX-UHFFFAOYSA-N
- ほほえんだ: CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C
計算された属性
- せいみつぶんしりょう: 235.07600
- どういたいしつりょう: 235.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 33.12000
- LogP: 3.85470
7-chloro-8-methyl-2-propyl-1h-quinolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-291571A-500 mg |
7-Chloro-8-methyl-2-propyl-4-quinolinol, |
1070880-13-5 | 500MG |
¥1,880.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291571A-500mg |
7-Chloro-8-methyl-2-propyl-4-quinolinol, |
1070880-13-5 | 500mg |
¥1880.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291571-250mg |
7-Chloro-8-methyl-2-propyl-4-quinolinol, |
1070880-13-5 | 250mg |
¥1128.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291571-250 mg |
7-Chloro-8-methyl-2-propyl-4-quinolinol, |
1070880-13-5 | 250MG |
¥1,128.00 | 2023-07-11 |
7-chloro-8-methyl-2-propyl-1h-quinolin-4-one 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
7-chloro-8-methyl-2-propyl-1h-quinolin-4-oneに関する追加情報
7-Chloro-8-Methyl-2-Propyl-1H-Quinolin-4-One: A Comprehensive Overview
The compound 7-chloro-8-methyl-2-propyl-1H-quinolin-4-one (CAS No. 1070880-13-5) is a fascinating molecule with significant potential in various scientific and industrial applications. This quinoline derivative has garnered attention due to its unique structural features and promising pharmacological properties. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in its applications, particularly in the fields of pharmacology and materials science.
The molecular structure of 7-chloro-8-methyl-2-propyl-1H-quinolin-4-one is defined by its quinoline skeleton, which serves as a versatile platform for functionalization. The presence of a chlorine atom at position 7, a methyl group at position 8, and a propyl group at position 2 introduces steric and electronic variations that significantly influence its chemical reactivity and biological activity. Recent studies have highlighted the importance of these substituents in modulating the compound's interactions with biological systems, making it a valuable candidate for drug discovery.
One of the most notable aspects of 7-chloro-8-methyl-2-propyl-1H-quinolin-4-one is its synthesis methodology. Researchers have developed efficient routes to construct this compound, leveraging modern organic synthesis techniques such as Suzuki coupling and Friedel-Crafts alkylation. These methods not only enhance the yield but also ensure the scalability of production, which is crucial for industrial applications. The development of these synthetic pathways has been driven by the need for cost-effective and environmentally friendly processes, aligning with current trends in green chemistry.
In terms of pharmacological applications, 7-chloro-8-methyl-2-propyl-1H-quinolinone has shown promise as a potential therapeutic agent. Recent studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory drug. Additionally, preliminary results from in vitro assays indicate that this compound may possess antioxidant properties, further expanding its therapeutic potential.
Beyond pharmacology, 7-chloro-quinolinone derivatives have found applications in materials science. The compound's aromaticity and conjugated system make it an ideal candidate for use in organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its electronic properties contribute to enhanced device performance. These findings underscore the versatility of this compound across multiple disciplines.
Recent advancements in computational chemistry have also shed light on the electronic structure of 7-chloro-quinolinone derivatives. Density functional theory (DFT) calculations have revealed insights into the molecule's frontier molecular orbitals, which are critical for understanding its reactivity and electronic behavior. These computational studies complement experimental findings and provide a robust foundation for further research into this compound's properties.
In conclusion, 7-chloro-quinolinone derivatives, particularly 7-chloroquinaldo, represent a compelling area of research with diverse applications across pharmacology and materials science. As ongoing studies continue to uncover new insights into their properties and potential uses, this class of compounds is poised to make significant contributions to both scientific innovation and industrial development.
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